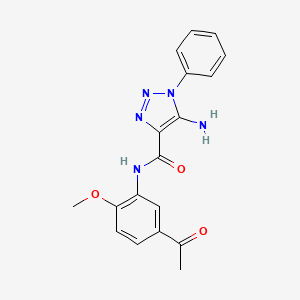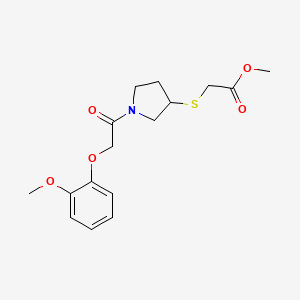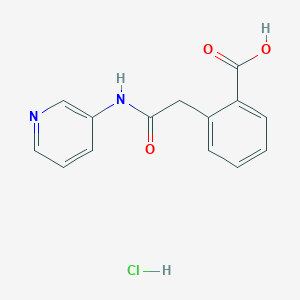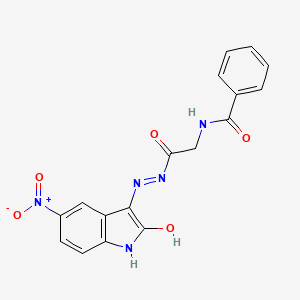
4-chloro-7-methoxy-N-methylquinoline-6-carboxamide
Overview
Description
4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This compound is known for its role as a pharmaceutical intermediate, particularly in the synthesis of Lenvatinib, an oral multi-receptor tyrosine kinase inhibitor used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide typically involves the reaction of 6-cyano-7-methoxy-4-chloroquinoline with acetic acid. The reaction is carried out at 80°C for 24 hours, followed by cooling and precipitation to yield the desired product . Another method involves the use of hydrogen peroxide as a reagent, resulting in a high yield of 91% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like chlorine and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas or alkyl halides under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of bioactive compounds.
Industry: Employed in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide is primarily related to its role as an intermediate in the synthesis of Lenvatinib. Lenvatinib acts as a multiple kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3) and other kinases involved in tumor growth and angiogenesis . This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
4-Chloro-7-methoxyquinoline-6-carboxamide: Another quinoline derivative used in pharmaceutical synthesis.
4-Chloro-7-methoxyquinoline-6-carbonitrile: A precursor in the synthesis of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide.
Uniqueness: this compound is unique due to its specific role in the synthesis of Lenvatinib, a drug with significant therapeutic applications in oncology. Its chemical structure allows for targeted interactions with multiple kinase receptors, making it a valuable intermediate in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-7-methoxy-N-methylquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-14-12(16)8-5-7-9(13)3-4-15-10(7)6-11(8)17-2/h3-6H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHMYIXEWBYVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-tert-Butyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2563423.png)

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2563429.png)

![6-ethyl 3-methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563432.png)
![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2563433.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2563437.png)


![3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride](/img/structure/B2563442.png)

![6-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2563445.png)
